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molecular formula C11H16N2 B1295630 1-Methyl-4-phenylpiperazine CAS No. 3074-43-9

1-Methyl-4-phenylpiperazine

Cat. No. B1295630
M. Wt: 176.26 g/mol
InChI Key: WQDDXVGJRSTLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08025863B2

Procedure details

A 1 L flask was charged with 141.3 g of bromobenzene, 30.1 g of 1-methylpiperazine and 43.8 g of potassium tert-butoxide. The flask was then placed on an ice bath for 10 minutes and the contents rapidly stirred. 2.04 g of “PEPPSI” catalyst[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)-palladium (II) dichloride was then added and the flask fitted with a reflux condenser. The reaction was refluxed under a nitrogen atmosphere for 2 hours and then cooled to room temperature. The reaction mixture was then filtered through a pad of 800 mL of silica gel in a 2 L D-filter flask and the pad subsequently rinsed with 600 mL of ether. Then the product was extracted from the pad with ethanol. Evaporation of the ethanol gave 39.4 g of 1-methyl-4-phenylpiperazine.
Quantity
141.3 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)-palladium (II) dichloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.CC(C)([O-])C.[K+]>>[CH3:8][N:9]1[CH2:14][CH2:13][N:12]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:11][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
141.3 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
30.1 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
43.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
catalyst[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)-palladium (II) dichloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the contents rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed under a nitrogen atmosphere for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of 800 mL of silica gel in a 2 L D-filter flask
WASH
Type
WASH
Details
the pad subsequently rinsed with 600 mL of ether
EXTRACTION
Type
EXTRACTION
Details
Then the product was extracted from the pad with ethanol
CUSTOM
Type
CUSTOM
Details
Evaporation of the ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39.4 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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